molecular formula C14H15N3O2 B2761240 5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 160348-61-8

5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B2761240
CAS RN: 160348-61-8
M. Wt: 257.293
InChI Key: NJPOYEKQKDLLRX-XNTDXEJSSA-N
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Description

Oximes are chemical compounds that belong to the class of imines, having the general formula of R1R2C=N-O-H, where R1 is an organic side-chain and R2 is a hydrogen, forming an aldoxime, or another organic group forming a ketoxime . Oximes are also called nitrogen possessing organic compounds which are obtained from hydroxylamine, ketone, and aldehyde .


Synthesis Analysis

Oximes can be prepared using two-step procedures: the formation of aldoximes and ketoximes via reactions of aldehydes or ketones with NH2OH, followed by esterification of oximes with carboxylic acids . A novel visible-light-mediated three-component reaction for synthesis of oxime esters is reported. Aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters were used as substrates in this three-component reaction .


Molecular Structure Analysis

The structure of an oxime is a two-sided chain with a central atom consisting of carbon. The two side chains differ entirely from each other. One of the two chains comprises a hydroxyl group .


Chemical Reactions Analysis

Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g. aldehyde/ketone) .


Physical And Chemical Properties Analysis

Oximes are said to exhibit weak acidic and base properties and are said to be toxic in nature . They tend to decompose when heated further resulting in a massive explosion .

Scientific Research Applications

Mechanism of Action

Reactivation of OP-inhibited AChE is the primary mechanism of action of oximes . Additionally, there are speculations about postulated direct pharmacological effects of oximes .

Safety and Hazards

The safety and hazards of oximes can vary depending on the specific compound. For example, some oximes are flammable solids, cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Oximes have been found in various areas such as the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes . They have also been used as photoinitiators in photoreactions for various transformations . This suggests that oximes have a wide range of potential applications in the future.

properties

IUPAC Name

(NE)-N-[(3-methyl-1-phenyl-5-prop-2-enoxypyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-9-19-14-13(10-15-18)11(2)16-17(14)12-7-5-4-6-8-12/h3-8,10,18H,1,9H2,2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPOYEKQKDLLRX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NO)OCC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/O)OCC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

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